molecular formula C16H14 B1614708 1,8-Dimethylphenanthrene CAS No. 7372-87-4

1,8-Dimethylphenanthrene

Cat. No.: B1614708
CAS No.: 7372-87-4
M. Wt: 206.28 g/mol
InChI Key: LPHQUKCANLSJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.2824 g/mol It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the phenanthrene ring system

Preparation Methods

The synthesis of 1,8-dimethylphenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene using methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Detailed reaction conditions and catalysts used in these processes are often proprietary and vary depending on the desired scale of production .

Chemical Reactions Analysis

1,8-Dimethylphenanthrene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1,8-Dimethylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons (PAHs). Its derivatives are also explored for their potential use in organic synthesis and materials science.

    Biology: Research on the biological activity of this compound and its derivatives includes studies on their interactions with biological macromolecules and potential therapeutic applications.

    Medicine: Some derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,8-dimethylphenanthrene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, disrupt cellular processes, or modulate enzyme activity. The exact molecular targets and pathways depend on the specific derivative and the context of its application .

Comparison with Similar Compounds

1,8-Dimethylphenanthrene can be compared with other similar compounds, such as:

    Phenanthrene: The parent compound without methyl groups.

    1,2-Dimethylphenanthrene: A derivative with methyl groups at the 1 and 2 positions.

    2,3-Dimethylphenanthrene: A derivative with methyl groups at the 2 and 3 positions.

The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in the compound’s behavior in various chemical and biological contexts .

Properties

IUPAC Name

1,8-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHQUKCANLSJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224031
Record name Phenanthrene, 1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7372-87-4
Record name 1,8-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM0Z9BR6MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,8-Dimethylphenanthrene
Reactant of Route 2
1,8-Dimethylphenanthrene
Reactant of Route 3
1,8-Dimethylphenanthrene
Reactant of Route 4
1,8-Dimethylphenanthrene
Reactant of Route 5
1,8-Dimethylphenanthrene
Reactant of Route 6
1,8-Dimethylphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.